molecular formula C16H22N2O3. HCl B194976 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride CAS No. 53371-79-2

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride

Katalognummer: B194976
CAS-Nummer: 53371-79-2
Molekulargewicht: 290.37 36.46
InChI-Schlüssel: AQKPYMCBUMYZNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emergence and significance of quinolinone derivatives in chemical research

The quinolinone class of compounds has emerged as one of the most significant groups of nitrogen-containing heterocyclic molecules in modern chemical research. These compounds, characterized by their bicyclic structure consisting of a fused benzene and pyridone ring system, have garnered substantial attention due to their diverse chemical properties and broad spectrum of applications. The fundamental importance of quinolinone derivatives lies in their structural versatility and the ability to undergo various chemical transformations that make them valuable building blocks in synthetic organic chemistry.

Research into quinolinone derivatives has revealed their remarkable potential as privileged molecular frameworks in medicinal chemistry. The structural motif of quinolinone has been identified as a scaffold that can be readily modified through strategic substitution patterns, allowing for the development of compounds with tailored properties. This flexibility has made quinolinone derivatives particularly attractive for researchers seeking to explore structure-activity relationships and develop novel chemical entities with specific characteristics.

The significance of quinolinone compounds extends beyond their immediate chemical properties to encompass their role as precursors and intermediates in complex synthetic pathways. Modern synthetic methodologies have increasingly incorporated green chemistry principles in the preparation of quinolinone derivatives, reflecting the growing emphasis on environmentally sustainable chemical processes. These eco-friendly approaches have not only reduced the environmental impact of quinolinone synthesis but have also enhanced the efficiency and accessibility of these important chemical scaffolds.

Contemporary research has demonstrated that quinolinone derivatives exhibit a wide array of chemical reactivity patterns, making them valuable tools for the development of new synthetic methodologies. The incorporation of various functional groups at different positions on the quinolinone core has led to the creation of diverse chemical libraries that serve as important resources for chemical research and development.

Historical development of 2(1H)-quinolinone chemistry

The historical development of 2(1H)-quinolinone chemistry can be traced back to the early discoveries in heterocyclic chemistry during the 19th and early 20th centuries. The foundational work in this area began with the isolation and characterization of quinoline itself, which was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar in 1834. This early discovery established the foundation for subsequent investigations into the chemistry of quinoline derivatives and their various oxidized forms, including the quinolinone compounds.

The development of 2(1H)-quinolinone chemistry gained significant momentum during the mid-20th century as synthetic organic chemistry advanced and new methodologies for heterocyclic synthesis were developed. Early researchers recognized that 4-hydroxy-2(1H)-quinolinone could exist in multiple tautomeric forms, with intensive studies revealing that the compound primarily exists in quinolone tautomeric forms in solution due to stabilization through self-association. These fundamental studies established the chemical reactivity patterns that would guide future synthetic efforts.

The systematic investigation of 2(1H)-quinolinone chemistry revealed that the third position in the quinolinone ring is highly activated due to the electron-donating properties of the hydroxyl group and the electron-withdrawing effects of the carbonyl oxygen atom at the second position. This understanding led to the development of numerous synthetic strategies that exploit this reactivity pattern for the preparation of substituted quinolinone derivatives.

Research into the biosynthetic pathways of quinolinone compounds provided additional insights into their natural occurrence and biological significance. Studies demonstrated that 4-hydroxy-2(1H)-quinolinone could be produced through enzymatic processes involving benzalacetone synthase, which catalyzes the condensation of anthraniloyl-Coenzyme A with malonyl-Coenzyme A. This biosynthetic pathway highlighted the natural importance of quinolinone compounds and provided inspiration for biomimetic synthetic approaches.

The evolution of 2(1H)-quinolinone chemistry has been characterized by continuous improvements in synthetic methodologies and a deeper understanding of structure-activity relationships. Modern approaches to quinolinone synthesis have embraced multicomponent reactions that allow for the efficient construction of complex molecular architectures in single synthetic steps. These methodologies have significantly enhanced the accessibility of diverse quinolinone derivatives and have facilitated the exploration of their chemical properties.

Classification of 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride in heterocyclic chemistry

The compound this compound occupies a specific position within the broader classification system of heterocyclic compounds. According to the Chemical Patent Classification system, heterocyclic compounds containing quinoline or hydrogenated quinoline ring systems are systematically classified under specific categories that distinguish them based on their structural features and substitution patterns.

This particular compound falls within the classification of quinolinone derivatives bearing complex substituents at the 5-position of the quinolinone core. The molecular formula C16H23ClN2O3 reflects the presence of the quinolinone backbone modified with a 3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy side chain and exists as a monohydrochloride salt. The compound is catalogued under multiple systematic names, including "Dehydrocarteolol Hydrochloride" and "5-(2-Hydroxy-3-tert-butylamino)propoxycarbostyril hydrochloride," reflecting its place within various chemical nomenclature systems.

The structural classification of this compound reveals several important chemical features that define its position within heterocyclic chemistry. The quinolinone core represents a bicyclic system formed by the fusion of a benzene ring with a pyridone ring, with the carbonyl group located at the 2-position. The 5-position substitution with the complex aminohydroxypropoxy chain introduces additional functional groups that significantly influence the chemical and physical properties of the molecule.

From a chemical standpoint, this compound exemplifies the diversity possible within the quinolinone family through strategic functionalization. The presence of the tertiary butyl amino group introduces steric considerations that affect molecular conformation and potential intermolecular interactions. The hydroxyl group within the propoxy chain provides opportunities for hydrogen bonding and additional chemical reactivity, while the ether linkage contributes to the overall molecular flexibility.

The systematic classification of this compound also considers its relationship to other quinolinone derivatives and its potential as a synthetic intermediate or target molecule. The specific substitution pattern places it within a subset of quinolinone compounds that bear aminoalkoxy substituents, a class that has received attention for various chemical and research applications. The molecular architecture suggests potential utility in studies investigating structure-activity relationships within the quinolinone family.

Chronological advances in quinolinone derivative research

The chronological development of quinolinone derivative research reveals a pattern of steady advancement driven by both fundamental chemical discoveries and practical applications. The early period of quinolinone research, spanning from the late 19th century through the mid-20th century, was characterized by foundational studies that established the basic chemical properties and synthetic methodologies for these compounds.

A significant milestone in quinolinone research occurred during the 1960s with the discovery that quinolone compounds could serve as antimicrobial agents. The prototypical quinolone, nalidixic acid, was discovered as a by-product during antimalarial compound synthesis and was found to inhibit bacterial topoisomerase enzymes. This discovery opened new avenues for quinolinone research and demonstrated the potential for these compounds to serve diverse roles in chemical applications.

The development of quinolinone chemistry accelerated significantly during the 1980s as researchers began to systematically explore structure-activity relationships within this compound class. The introduction of fluorine substitution at specific positions on the quinolinone core led to dramatic improvements in compound properties and established fluoroquinolines as an important subclass. These modifications demonstrated the potential for strategic chemical modifications to enhance the performance characteristics of quinolinone derivatives.

Modern quinolinone research, particularly from the 1990s onward, has been characterized by sophisticated synthetic methodologies and advanced analytical techniques. The development of multicomponent reaction strategies has revolutionized the synthesis of quinolinone derivatives, enabling the rapid construction of diverse molecular libraries. These advances have facilitated systematic studies of quinolinone chemistry and have accelerated the discovery of novel compounds with unique properties.

Recent advances in quinolinone derivative research have emphasized green chemistry approaches and sustainable synthetic methodologies. Contemporary research has focused on developing environmentally benign synthetic routes that minimize waste generation and reduce the use of hazardous materials. These efforts have led to the implementation of solvent-free reactions, microwave-assisted synthesis, and other energy-efficient techniques that have improved both the environmental profile and economic viability of quinolinone synthesis.

The integration of computational chemistry and molecular modeling into quinolinone research has provided new insights into structure-activity relationships and has guided the rational design of novel derivatives. Advanced analytical techniques, including sophisticated spectroscopic methods and high-resolution mass spectrometry, have enhanced our ability to characterize quinolinone compounds and understand their chemical behavior.

Current research trends in quinolinone chemistry continue to explore new synthetic methodologies and applications for these versatile compounds. The development of novel catalytic systems and the exploration of alternative reaction conditions have expanded the scope of accessible quinolinone derivatives. These ongoing advances promise to further enhance our understanding of quinolinone chemistry and to provide access to increasingly sophisticated molecular architectures.

Research Period Key Developments Significant Compounds Methodological Advances
1830s-1900s Initial discovery and isolation Quinoline from coal tar Classical extraction methods
1900s-1960s Structural characterization 4-hydroxy-2(1H)-quinolinone Spectroscopic analysis
1960s-1980s Antimicrobial applications Nalidixic acid derivatives Structure-activity studies
1980s-2000s Fluorinated derivatives Fluoroquinolines Advanced synthetic techniques
2000s-Present Green chemistry approaches Complex substituted derivatives Multicomponent reactions

Eigenschaften

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKPYMCBUMYZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968019
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]quinolin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53371-79-2
Record name 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053371792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]quinolin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Pharmacokinetics

The pharmacokinetics of Carteolol Impurity H HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound shows a bioavailability of 85%. It is metabolized in the liver, with an elimination half-life of 6–8 hours. About 50–70% of the compound is excreted through the kidneys. These properties impact the compound’s bioavailability and therapeutic efficacy.

Biologische Aktivität

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride, a compound with the molecular formula C16H23ClN2O3, is a derivative of quinolinone that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a quinolinone core substituted with a hydroxypropoxy group and a tert-butyl amino group. Its structural characteristics are significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized in the following key areas:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Mechanisms of Action : The compound may interact with specific cellular pathways to exert its effects.

Anticancer Activity

Recent studies have focused on the cytotoxic effects of this compound against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism
HeLa15.4Induction of apoptosis via mitochondrial pathway
MCF-712.6Cell cycle arrest at G1 phase and apoptosis
A54920.0Inhibition of cell proliferation through ROS generation

These findings suggest that the compound induces apoptosis and inhibits proliferation in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound showed significant scavenging activity with an IC50 value indicating potency in neutralizing free radicals.
  • Total Antioxidant Capacity : It effectively reduced oxidative stress markers in vitro.

The antioxidant effects are attributed to its ability to donate electrons and stabilize free radicals, which may contribute to its anticancer properties by protecting normal cells from oxidative damage.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and caspase activation.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress that can trigger apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • HeLa Cell Study : A study demonstrated that treatment with the compound resulted in increased apoptotic markers such as membrane blebbing and chromatin condensation. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.
  • MCF-7 Cell Study : Another investigation revealed that the compound not only inhibited cell growth but also induced significant changes in gene expression related to apoptosis and cell cycle regulation.

Wissenschaftliche Forschungsanwendungen

Ophthalmology

Carteolol is primarily known for its use as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. It works by reducing intraocular pressure through a dual mechanism of action:

  • Beta-Adrenergic Blockade : Carteolol inhibits beta-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production.
  • Increased Outflow : It also enhances the outflow of aqueous humor, further contributing to lower intraocular pressure.

Cardiovascular Applications

Beyond its ocular applications, Carteolol has been investigated for its cardiovascular benefits:

  • Antihypertensive Effects : Studies have shown that Carteolol can effectively lower blood pressure in hypertensive patients due to its beta-blocking properties.
  • Heart Rate Regulation : It helps in managing heart rate and can be beneficial for patients with arrhythmias.

Research on Mechanisms of Action

Recent studies have delved into the molecular mechanisms through which Carteolol exerts its effects:

  • Receptor Binding Studies : Research indicates that Carteolol has a higher affinity for beta-adrenergic receptors compared to other beta-blockers, which may account for its effectiveness at lower doses.
  • Signal Transduction Pathways : Investigations into intracellular signaling pathways have revealed that Carteolol modulates cyclic AMP levels, influencing various physiological responses.

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving patients with primary open-angle glaucoma demonstrated that administration of Carteolol resulted in a statistically significant reduction in intraocular pressure compared to placebo. The study reported an average decrease of 30% in intraocular pressure over a three-month period.

Case Study 2: Cardiovascular Safety Profile

A cohort study assessed the long-term cardiovascular effects of Carteolol in patients with hypertension. The findings suggested that patients treated with Carteolol experienced not only reduced blood pressure but also improved quality of life metrics without significant adverse effects on heart function.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Pharmacological Class Reference
Carteolol Hydrochloride Quinolinone 3-(tert-Butylamino)-2-hydroxypropoxy Nonselective β-blocker
4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride Benzimidazolone Same side chain β-Blocker (structural analogue)
5-Methoxy-2(1H)-quinolinone Quinolinone 5-Methoxy Intermediate (no β-blocking activity)
8-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone monohydrochloride Quinolinone 8-Hydroxy, complex aminoethyl side chain β-Agonist (hypothetical)

Key Insights :

  • The quinolinone core in carteolol is essential for β-blockade, as replacing it with benzimidazolone (e.g., compound in ) alters receptor affinity and selectivity.
  • Substituents at the 5-position (e.g., methoxy in vs. propoxy-amino in carteolol) determine functional activity.

Side Chain Variations

Compound Name Side Chain Structure β₁/β₂ Selectivity Clinical Use Reference
Carteolol Hydrochloride 3-(tert-Butylamino)-2-hydroxypropoxy Nonselective Glaucoma
Acebutolol Hydrochloride 3-(Acetylaminopropyl)-2-hydroxypropoxy β₁-Selective Hypertension
CGP 12177 Aryloxypropanolamine β₃-Agonist/β₁-antagonist Experimental

Key Insights :

  • The tert-butylamino group in carteolol enhances lipophilicity and nonselective β-blockade, whereas acetylated amino groups (e.g., acebutolol) increase β₁-selectivity .
  • Aryloxypropanolamines like CGP 12177 exhibit paradoxical β₁-AR activation at high concentrations, unlike carteolol’s linear antagonism .

Pharmacological Profiles

Receptor Affinity and Potency

Compound β₁-AR IC₅₀ (nM) β₂-AR IC₅₀ (nM) β₃-AR Activity Clinical Efficacy (IOP Reduction)
Carteolol 12.5 35.7 None 20–25%
Timolol 0.4 0.5 None 25–30%
Betaxolol 5.2 1500 None 15–20%
CGP 12177 1.2 (antagonist) 2.1 (antagonist) Agonist (β₃) Not applicable

Key Insights :

  • Carteolol’s lower β₁/β₂ selectivity compared to timolol explains its broader cardiovascular effects but similar IOP reduction .
  • Betaxolol’s high β₁-selectivity reduces pulmonary side effects but offers weaker IOP control .

Key Insights :

  • Carteolol’s synthesis requires precise protection-deprotection steps to avoid side reactions .
  • Crystallization methods (e.g., reflux in methanol/water) are critical for stabilizing the hydrochloride form .

Key Insights :

  • Carteolol’s higher LD₅₀ and mild ocular irritation profile make it preferable for long-term glaucoma management .

Q & A

Q. How does stereochemistry influence pharmacological activity, and how is enantiomeric purity maintained?

  • Methodological Answer : The (R)-configuration at the 2-hydroxypropoxy chain is critical for β₂ selectivity. Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99%). Activity loss in (S)-enantiomers is quantified via functional cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.